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For Immediate Release

BARCELONA, Spain — In the rapidly evolving landscape of epigenetic cancer therapy, the
selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, ladademstat (ORY-1001), has
emerged as a promising therapeutic agent.[1][2][3][4] To facilitate further research and
development in this area, we present detailed application notes and protocols for measuring
the inhibitory activity of ladademstat. These guidelines are tailored for researchers, scientists,
and drug development professionals investigating the biochemical and cellular effects of this
potent anti-cancer compound.

ladademstat is an orally available small molecule that covalently binds to and inhibits LSD1,
an enzyme crucial for maintaining the differentiation block in various cancers, particularly acute
myeloid leukemia (AML).[1][2][4][5][6][7][8] By inhibiting LSD1, ladademstat promotes the
differentiation of cancer cells and reduces the leukemic stem cell population.[3][4][9] This
document provides a comprehensive overview of the techniques to quantify the inhibitory
effects of ladademstat, from direct enzymatic assays to cellular and pharmacodynamic
assessments.

Understanding the Mechanism of Action of
ladademstat
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LSD1, a flavin adenine dinucleotide (FAD)-dependent enzyme, removes methyl groups from
mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), leading to transcriptional
repression of target genes.[5][10] ladademstat acts as a highly potent and selective
irreversible inhibitor of LSD1.[1][2][3] Its mechanism involves covalent binding to the FAD
cofactor within the catalytic center of LSD1. This not only blocks the demethylase activity of
LSD1 but also disrupts its scaffolding function in protein complexes, such as the COREST
complex, which is crucial for its role in gene regulation.[1]

Data Presentation: Quantifying ladademstat's
Inhibitory Activity

The following tables summarize the quantitative data on ladademstat's inhibitory potency
across various assays.

Table 1: Biochemical Inhibition of LSD1 by ladademstat

Reference
ladademstat IC50 Compound
Assay Type Substrate .
(nM) (Tranylcypromine)
IC50 (pM)
Peroxidase-Coupled H3(1-21)K4me2
_ ~1-5 ~2.3
Assay peptide
Biotin-H3(1-21)K4mel
HTRF Assay ) 0.33 7.8
peptide
Biotin-H3K4
AlphaScreen™ Assay 12 Not Reported

methylated peptide

IC50 values can vary depending on specific experimental conditions such as enzyme and
substrate concentrations.

Table 2: Cellular Activity of ladademstat in Leukemia Cell Lines
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. . ladademstat EC50
Cell Line Assay Type Endpoint
(nM)
THP-1 (AML) Viability (CellTiter-Glo)  ATP levels ~10-50
MV4-11 (AML) Viability (MTS) Formazan formation 0.03 uM
) o ) Time and dose-
THP-1 (AML) Differentiation CD11b expression

dependent increase

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to assess the inhibitory effects
of ladademstat.

Protocol 1: LSD1 Inhibition Assay (Horseradish
Peroxidase-Coupled)

This assay measures the hydrogen peroxide (H20:2) produced during the LSD1-mediated
demethylation reaction.[10][11]

Materials:

Recombinant human LSD1 enzyme

o Dimethylated histone H3 peptide substrate (e.g., H3(1-21)K4me2)
» ladademstat

e Horseradish Peroxidase (HRP)

o Amplex® Red reagent (or similar HRP substrate)

o Assay Buffer: 50 mM Tris-HCI, pH 7.5

o 96-well black, flat-bottom plates

» Microplate reader with fluorescence capabilities (Ex/Em = 530-570/590 nm)[10]
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Procedure:

Prepare serial dilutions of ladademstat in Assay Buffer.

In a 96-well plate, add 5 L of the ladademstat dilutions or vehicle control (DMSO).

Add 20 pL of LSD1 enzyme solution (final concentration ~20-50 nM) to each well.
Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

Prepare a substrate mix containing H3(1-21)K4me2 peptide (final concentration ~10-20 pM),
HRP (final concentration ~1 U/mL), and Amplex® Red reagent (final concentration ~50 uM)
in Assay Bulffer.

Initiate the enzymatic reaction by adding 25 uL of the substrate mix to each well.

Immediately start kinetic reading of fluorescence intensity at 590 nm (excitation at 530-570
nm) every 1-2 minutes for 30-60 minutes at 37°C.

Calculate the initial reaction rates (Vo) from the linear phase of the fluorescence curve.

Plot the percentage of inhibition against the logarithm of ladademstat concentration and fit
the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP,

which indicates the presence of metabolically active cells.[12][13]

Materials:

Leukemia cell lines (e.g., THP-1, MV4-11)
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
ladademstat

CellTiter-Glo® Luminescent Cell Viability Assay kit
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e Opaque-walled 96-well plates
e Luminometer
Procedure:

e Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 80 uL
of complete culture medium.

o Prepare serial dilutions of ladademstat in complete culture medium.

e Add 20 pL of the ladademstat dilutions or vehicle control to the respective wells.
 Incubate the plate at 37°C in a humidified 5% CO: incubator for 72 hours.

o Equilibrate the plate to room temperature for approximately 30 minutes.

o Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

e Add 100 pL of the CellTiter-Glo® reagent to each well.

» Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

 Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure the luminescence using a plate reader.

o Calculate the percentage of cell viability relative to the vehicle-treated control and determine
the EC50 value.

Protocol 3: Cellular Differentiation Assay (Flow
Cytometry for CD11b)

This protocol measures the induction of the myeloid differentiation marker CD11b on the
surface of leukemia cells following treatment with ladademstat.[14][15]

Materials:
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e THP-1 cells

o Complete cell culture medium

» ladademstat

e FITC- or PE-conjugated anti-human CD11b antibody

* |sotype control antibody

e FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
e Flow cytometer

Procedure:

e Seed THP-1 cells in a 6-well plate at a density of 2 x 10° cells/mL in complete culture
medium.

» Treat the cells with various concentrations of ladademstat or vehicle control.
 Incubate the cells at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
» Harvest the cells by centrifugation and wash once with cold PBS.

o Resuspend the cell pellet in 100 pL of FACS buffer.

e Add the anti-human CD11b antibody or the corresponding isotype control at the
manufacturer's recommended concentration.

 Incubate the cells on ice for 30 minutes in the dark.

» Wash the cells twice with 1 mL of cold FACS buffer.

o Resuspend the final cell pellet in 300-500 uL of FACS buffer.

» Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

» Gate on the live cell population based on forward and side scatter properties.
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e Quantify the percentage of CD11b-positive cells and the mean fluorescence intensity (MFI)

for each treatment condition.

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows

described in these application notes.

LSD1 Catalytic Cycle

H3K4Ame2 Substrate Demethylation H3K4mel
(Active Gene Mark) > (Repressed Gene Mark)

Tadademstat Inhibition

Inactive LSD1
(Covalent Adduct)
Inhibition
———————————————————————————— il |adademstat

Click to download full resolution via product page

Caption: ladademstat covalently inhibits the LSD1 enzyme.
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Caption: Workflow for cellular assays.
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Caption: Evaluating ladademstat's efficacy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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